Cas no 109459-59-8 (1,4-Dioxaspiro[4.4]nonan-7-one)
![1,4-Dioxaspiro[4.4]nonan-7-one structure](https://ja.kuujia.com/scimg/cas/109459-59-8x500.png)
1,4-Dioxaspiro[4.4]nonan-7-one 化学的及び物理的性質
名前と識別子
-
- 3-keto cyclopentanone acetal
- 1,4-Dioxaspiro[4.4]nonan-7-one
- SY246036
- DB-390368
- CS-0069564
- AS-79126
- AKOS022903730
- 1,4-Dioxaspiro[4.4]nonan-8-one
- MFCD24705466
- 109459-59-8
- SCHEMBL4424067
-
- MDL: MFCD24705466
- インチ: 1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2
- InChIKey: CAJRFMICEAJKGW-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])OC21C([H])([H])C(C([H])([H])C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 142.062994177g/mol
- どういたいしつりょう: 142.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 35.5
1,4-Dioxaspiro[4.4]nonan-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500099-250MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 250MG |
¥ 2,019.00 | 2023-03-16 | |
eNovation Chemicals LLC | D696936-1g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 1g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D696936-5g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 5g |
$1650 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16805-1g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 1g |
¥8929.0 | 2024-07-18 | |
eNovation Chemicals LLC | D696936-0.25g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 0.25g |
$495 | 2024-07-20 | |
eNovation Chemicals LLC | D684211-250MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 250mg |
$380 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500099-100MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 100MG |
¥ 1,260.00 | 2023-03-16 | |
eNovation Chemicals LLC | D684211-500MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 500mg |
$630 | 2024-07-21 | |
eNovation Chemicals LLC | D684211-100mg |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 100mg |
$245 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500099-250mg |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 250mg |
¥2019.0 | 2024-04-26 |
1,4-Dioxaspiro[4.4]nonan-7-one 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1,4-Dioxaspiro[4.4]nonan-7-oneに関する追加情報
Professional Introduction to 1,4-Dioxaspiro[4.4]nonan-7-one (CAS No. 109459-59-8)
1,4-Dioxaspiro[4.4]nonan-7-one, identified by its CAS number 109459-59-8, is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. The compound features a spirocyclic framework composed of a dioxane ring fused with a nonane backbone, terminated by a ketone functional group at the 7-position. This distinctive architecture imparts remarkable chemical versatility, making it a valuable scaffold for the development of novel bioactive molecules.
The spirocyclic core of 1,4-dioxaspiro[4.4]nonan-7-one contributes to its stability and reactivity, enabling diverse synthetic modifications. The dioxane ring introduces rigidity while the nonane chain provides a flexible alkyl moiety, allowing for the introduction of various substituents that can modulate biological activity. Such structural features have positioned this compound as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in spirocyclic compounds due to their potential to exhibit enhanced binding affinity and metabolic stability compared to linear analogs. The presence of both oxygen and sulfur atoms in the dioxane ring further enriches the compound’s chemical space, facilitating interactions with biological targets through hydrogen bonding and dipole-dipole interactions. These properties make 1,4-dioxaspiro[4.4]nonan-7-one particularly attractive for designing small-molecule inhibitors or modulators.
Recent studies have highlighted the utility of 1,4-dioxaspiro[4.4]nonan-7-one as a key intermediate in the synthesis of bioactive scaffolds. For instance, researchers have demonstrated its incorporation into libraries of heterocyclic compounds designed to interact with enzymes and receptors involved in metabolic disorders. The ketone group at the 7-position serves as a reactive site for further functionalization, enabling the creation of derivatives with tailored pharmacological profiles.
The pharmacokinetic properties of 1,4-dioxaspiro[4.4]nonan-7-one are also of considerable interest. Preliminary computational studies suggest that the spirocyclic structure may enhance oral bioavailability by reducing lipophilicity while maintaining solubility in aqueous environments. This balance is critical for drug candidates intended for systemic administration.
Moreover, the compound’s unique electronic distribution has been explored in collaboration with computational chemists who employ density functional theory (DFT) to predict its interactions with biological targets. These simulations have provided insights into potential binding modes, guiding experimental efforts toward optimizing lead compounds derived from 1,4-dioxaspiro[4.4]nonan-7-one.
The synthetic pathways to 1,4-dioxaspiro[4.4]nonan-7-one are also noteworthy. Advanced methodologies involving transition-metal catalysis have been employed to construct the spirocyclic core efficiently. These approaches not only improve yield but also enable scalable production, which is essential for both academic research and industrial applications.
In conclusion, 1,4-dioxaspiro[4.4]nonan-7-one (CAS No. 109459-59-8) represents a structurally fascinating and pharmacologically promising compound. Its unique spirocyclic framework combined with functional versatility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow further.
109459-59-8 (1,4-Dioxaspiro[4.4]nonan-7-one) 関連製品
- 4746-97-8(1,4-Dioxaspiro[4.5]decan-8-one)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 2411248-13-8(N-({5H,6H,7H,8H-imidazo1,2-apyridin-5-yl}methyl)but-2-ynamide)
- 2060019-86-3(2-amino-5-fluoro-2-methylpentan-1-ol)
- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 4437-22-3(2,2'-(Oxybis(methylene))difuran)
- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)
- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
